Enhanced HIV-1 Protease Inhibition Potency Relative to Parent Lopinavir
Lopinavir Metabolite M-1 inhibits HIV-1 protease with a Ki of 0.7 pM, which is approximately 1.9-fold more potent than the parent compound lopinavir (Ki = 1.3 pM) . This enhanced potency is attributed to the 4-oxo modification of the cyclic urea moiety, which strengthens hydrogen bonding interactions with the protease active site [1].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.7 pM |
| Comparator Or Baseline | Lopinavir: 1.3 pM |
| Quantified Difference | 1.9-fold lower Ki (higher potency) |
| Conditions | In vitro enzymatic assay; wild-type HIV-1 protease |
Why This Matters
This quantitative potency difference demonstrates that M-1 is not simply a less active metabolite but a distinct molecular entity with superior target engagement, justifying its procurement for mechanism-of-action studies and structure-activity relationship (SAR) analyses.
- [1] Sham HL, et al. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). Bioorg Med Chem Lett. 2001;11(11):1351-3. View Source
